molecular formula C15H16N2O3 B14432861 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione CAS No. 77250-89-6

3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B14432861
CAS No.: 77250-89-6
M. Wt: 272.30 g/mol
InChI Key: BZFFJWMUFYGHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrrolidine-2,5-dione core, with a phenyl group adding to its complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of morpholine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine-2,5-dione core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione stands out due to its unique combination of a morpholine ring with a pyrrolidine-2,5-dione core and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

77250-89-6

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-(morpholin-4-ylmethylidene)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H16N2O3/c18-14-10-12(11-16-6-8-20-9-7-16)15(19)17(14)13-4-2-1-3-5-13/h1-5,11H,6-10H2

InChI Key

BZFFJWMUFYGHGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.